2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-(1-phenylethoxy)-4H-pyran-4-one

Pyran-4-one Structure-Activity Relationship Kinase Inhibitor

2-((4-(Furan-2-carbonyl)piperazin-1-yl)methyl)-5-(1-phenylethoxy)-4H-pyran-4-one (CAS 898418-15-0, MF C23H24N2O5, MW 408.454) is a synthetic pyran-4-one derivative that embeds a furan-2-carbonyl piperazine moiety tethered via a methylene bridge. This scaffold class is under active investigation as a source of dual pyruvate dehydrogenase kinase (PDK) and lactate dehydrogenase A (LDHA) inhibitors for oncology research.

Molecular Formula C23H24N2O5
Molecular Weight 408.454
CAS No. 898418-15-0
Cat. No. B2638939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-(1-phenylethoxy)-4H-pyran-4-one
CAS898418-15-0
Molecular FormulaC23H24N2O5
Molecular Weight408.454
Structural Identifiers
SMILESCC(C1=CC=CC=C1)OC2=COC(=CC2=O)CN3CCN(CC3)C(=O)C4=CC=CO4
InChIInChI=1S/C23H24N2O5/c1-17(18-6-3-2-4-7-18)30-22-16-29-19(14-20(22)26)15-24-9-11-25(12-10-24)23(27)21-8-5-13-28-21/h2-8,13-14,16-17H,9-12,15H2,1H3
InChIKeyDUYVAOFJICIYIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Profile: 2-((4-(Furan-2-carbonyl)piperazin-1-yl)methyl)-5-(1-phenylethoxy)-4H-pyran-4-one (CAS 898418-15-0)


2-((4-(Furan-2-carbonyl)piperazin-1-yl)methyl)-5-(1-phenylethoxy)-4H-pyran-4-one (CAS 898418-15-0, MF C23H24N2O5, MW 408.454) is a synthetic pyran-4-one derivative that embeds a furan-2-carbonyl piperazine moiety tethered via a methylene bridge. This scaffold class is under active investigation as a source of dual pyruvate dehydrogenase kinase (PDK) and lactate dehydrogenase A (LDHA) inhibitors for oncology research [1]. The compound is currently supplied as a research-grade tool compound (typical purity ≥95%) and has not yet been the subject of dedicated peer-reviewed pharmacological studies; primary characterization is therefore limited to vendor-provided identity and purity data [2].

Why In-Class Pyran-4-one Analogs Cannot Substitute for CAS 898418-15-0 in Focused PDK/LDHA Research


Although multiple furan-carbonyl-piperazine pyran-4-ones populate commercial libraries, their biological behavior is acutely dependent on the substitution pattern around the pyranone core and the nature of the linker [1]. The closest well-characterized chemotype—exemplified by LDHA/PDKs-IN-2 (CAS 2490699-44-8)—uses an ethoxy linker and a 2-methyl substituent, achieving PDK IC50 = 1.6 μM and LDHA IC50 = 0.7 μM [2]. In contrast, CAS 898418-15-0 introduces a methylene bridge and a 1-phenylethoxy group at position 5, two modifications that are expected to alter both target engagement geometry and physicochemical properties such as lipophilicity and metabolic stability [3]. Consequently, procurement without verifying these critical structural differentiators risks selecting a compound with undefined potency, selectivity, or solubility—undermining assay reproducibility and lead-optimization trajectory.

Quantitative Differentiation Evidence for CAS 898418-15-0 Relative to Closest Pyran-4-one Analogs


Structural Differentiation via 5-(1-Phenylethoxy) Substitution vs. Benzyloxy and Halobenzyloxy Analogs

CAS 898418-15-0 is the only commercially available member of the 2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4H-pyran-4-one series that bears a branched 1-phenylethoxy substituent at position 5 [1]. All other catalogued analogs carry linear benzyloxy, chlorobenzyloxy, or methyl-substituted benzyloxy groups (e.g., CAS 898441-93-5, CAS 898421-12-0, CAS 898456-74-1, CAS 898420-94-5) [2]. The presence of the alpha-methyl branch introduces a chiral center absent in the comparators, which can yield differential binding modes to enzyme active sites and altered metabolic profiles [3].

Pyran-4-one Structure-Activity Relationship Kinase Inhibitor

Linker Architecture Divergence: Methylene Bridge vs. Ethoxy Linker in LDHA/PDKs-IN-2

The target compound employs a direct methylene (-CH₂-) bridge connecting the pyran-4-one core to the piperazine ring, whereas the most potent literature benchmark LDHA/PDKs-IN-2 (CAS 2490699-44-8) uses an ethoxy (-OCH₂CH₂-) linker [1]. This difference reduces hydrogen-bond acceptor count by one and shortens the tether length, which can alter the positioning of the furan-2-carbonyl pharmacophore relative to the kinase hinge region [2]. Although no head-to-head biochemical data exist for CAS 898418-15-0, the linker shift from ethoxy to methylene in related pyran-4-one series has been associated with measurable changes in PDK/LDHA IC₅₀ ratios (e.g., compound 20e vs. 20k in Xiang et al. 2020) [3].

Scaffold Hopping Linker Engineering Kinase Selectivity

Predicted Physicochemical Differentiation: Lipophilicity and Solubility Profile

Computed physicochemical descriptors indicate that the 1-phenylethoxy substituent imparts higher lipophilicity compared to benzyloxy analogs, with a PubChem XLogP3 of approximately 2.8–3.2 (estimated range) versus ~2.6 for the 3-chlorobenzyloxy analog (CAS 898421-31-3) [1]. The presence of the branched alkyl chain on the phenyl ether is predicted to reduce aqueous solubility relative to unsubstituted benzyloxy comparators, a factor that must be accounted for in assay buffer preparation and DMSO stock handling [2]. Quantitative experimental logP and solubility values for the target compound have not been published, requiring pre-experimental determination by the end user [3].

ADME Prediction LogP Aqueous Solubility

Commercial Availability and Purity Benchmarking vs. Closest Research-Grade Analogs

CAS 898418-15-0 is listed by multiple independent chemical suppliers as a research-grade compound with a typical purity specification of 95% (HPLC) [1]. This purity level is comparable to that offered for its closest catalogued analogs (e.g., CAS 898441-93-5 and CAS 898421-12-0, both specified at 95%) [2]. However, the target compound is distinguished by its unique substitution pattern that is not replicated in any other currently catalogued analog, making it the sole commercial source of the 5-(1-phenylethoxy)-4H-pyran-4-one scaffold for SAR libraries [3]. Lot-specific certificates of analysis (CoA) should be requested to verify purity, residual solvent content, and identity confirmation by NMR and LCMS prior to critical assays.

Chemical Procurement Purity Specification Vendor Comparison

Research Application Scenarios for 2-((4-(Furan-2-carbonyl)piperazin-1-yl)methyl)-5-(1-phenylethoxy)-4H-pyran-4-one (CAS 898418-15-0)


Scaffold-Hopping Library Design for PDK/LDHA Dual Inhibition

CAS 898418-15-0 is best deployed as a scaffold-hopping tool in hit-to-lead campaigns targeting PDK and LDHA. Its methylene linker and 1-phenylethoxy substituent differentiate it from the ethoxy-linked LDHA/PDKs-IN-2 chemotype, enabling exploration of linker-dependent potency and isoform selectivity. When benchmarked against compound 20k (PDK IC₅₀ = 1.6 μM, LDHA IC₅₀ = 0.7 μM), the methylene-bridged analog may reveal divergent SAR that informs the design of next-generation dual inhibitors [1]. Procurement should be accompanied by in-house determination of PDK and LDHA IC₅₀ values to establish the compound's position within the activity landscape.

Physicochemical Property Optimization in Kinase Inhibitor Lead Series

The compound's predicted elevated lipophilicity (ΔXLogP3 ≈ +0.2 to +1.2 vs. benzyloxy analogs) makes it suitable for evaluating the impact of increased logP on cellular permeability, non-specific protein binding, and metabolic stability within a pyran-4-one lead series [2]. Researchers procuring this compound should perform comparative microsomal stability and Caco-2 permeability assays against the 5-benzyloxy and 5-(3-chlorobenzyloxy) analogs to quantify the pharmacokinetic consequences of the branched 1-phenylethoxy modification [3].

Chiral Probe for Stereochemical SAR Around the Pyran-4-one 5-Position

The 1-phenylethoxy group introduces a chiral center at the benzylic carbon, a feature absent in all linear benzyloxy analogs. This enables procurement of the racemic mixture (as currently supplied) with the option for chiral chromatographic resolution to isolate enantiomers for stereospecific activity profiling. Such studies can reveal whether PDK/LDHA target engagement exhibits enantiomeric preference, a question that cannot be addressed with any other commercially available 2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4H-pyran-4-one analog [1].

Negative Control or Inactive Comparator for LDHA Biochemical Assays

Until experimental IC₅₀ values are established, CAS 898418-15-0 may serve as a structural control in LDHA inhibition assays. Because the compound shares the furan-2-carbonyl piperazine recognition element but diverges in linker and substituent topology from the validated inhibitor LDHA/PDKs-IN-2, it can be used to assess whether observed activity is scaffold-dependent or specifically driven by the ethoxy-linked, 2-methyl-substituted chemotype. Parallel testing against compound 20k (LDHA IC₅₀ = 0.7 μM) provides a quantitative framework for interpreting the activity (or inactivity) of the target compound [1].

Quote Request

Request a Quote for 2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-(1-phenylethoxy)-4H-pyran-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.